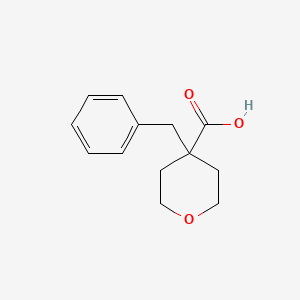

4-Benzyloxane-4-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFYQIKERUPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxane 4 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. google.commedchemexpress.com For 4-benzyloxane-4-carboxylic acid, the analysis begins by identifying the most strategic bond disconnections. The target molecule possesses a tetrasubstituted carbon at the C4 position of the oxane ring, featuring both a benzyl (B1604629) group and a carboxylic acid.

A primary retrosynthetic disconnection targets the carboxylic acid functional group, a common strategy known as functional group interconversion (FGI). organic-chemistry.org This leads back to a nitrile or an ester precursor. The hydrolysis of a nitrile (R-CN) or an ester (R-COOR') to a carboxylic acid (R-COOH) are both fundamental and high-yielding transformations. This points to 4-benzyl-oxane-4-carbonitrile or an ester of 4-benzyl-oxane-4-carboxylic acid as key intermediates.

Further deconstruction of the ester intermediate involves disconnecting the C4-benzyl bond. This carbon-carbon bond can be formed via the alkylation of an enolate. This suggests that a precursor like ethyl tetrahydropyran-4-carboxylate is a crucial starting material. chemicalbook.com The synthesis would involve generating an enolate at the C4 position and reacting it with a benzyl halide.

An alternative route considers the formation of the oxane ring itself as a key step. Intramolecular hydroalkoxylation of a suitably substituted δ-hydroxy olefin is a powerful modern method for constructing tetrahydropyran (B127337) rings. organic-chemistry.org This would involve a precursor that already contains the necessary benzyl and carboxylate-equivalent functionalities.

Based on this analysis, the primary and most direct precursors for the synthesis of this compound are identified as:

Ethyl tetrahydropyran-4-carboxylate

Tetrahydropyran-4-carboxylic acid nih.gov

4-Benzyl-oxane-4-carbonitrile

These precursors form the foundation for the synthetic strategies discussed in the subsequent sections.

Classical Synthetic Approaches for Carboxylic Acid Formation

The formation of the carboxylic acid moiety on the oxane ring can be achieved through well-established, classical synthetic transformations. These methods are reliable and often serve as the final step in a multi-step synthesis.

Esterification-Hydrolysis Sequences

A robust and frequently employed strategy for synthesizing carboxylic acids is the hydrolysis of a corresponding ester. nih.gov This two-step sequence involves first preparing an ester and then cleaving it to yield the desired acid. For the target molecule, this involves the synthesis of an alkyl 4-benzyl-oxane-4-carboxylate, followed by hydrolysis.

The synthesis begins with a commercially available precursor, ethyl tetrahydropyran-4-carboxylate. chemicalbook.com The α-proton at the C4 position can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate is then alkylated via a nucleophilic substitution reaction (SN2) with benzyl bromide to install the benzyl group at the C4 position.

The final step is the hydrolysis of the resulting ester. This can be accomplished under either acidic or basic (saponification) conditions. nih.govyoutube.com Basic hydrolysis with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, is typically efficient and high-yielding. youtube.com

Table 1: Esterification-Hydrolysis Sequence for this compound

| Step | Reactant(s) | Reagents | Product | General Conditions |

| 1. Alkylation | Ethyl tetrahydropyran-4-carboxylate, Benzyl bromide | 1. Lithium diisopropylamide (LDA) 2. Benzyl bromide (BnBr) | Ethyl 4-benzyl-oxane-4-carboxylate | Anhydrous THF, -78 °C to room temp. |

| 2. Hydrolysis | Ethyl 4-benzyl-oxane-4-carboxylate | 1. aq. NaOH or KOH 2. aq. HCl | This compound | Reflux, followed by acidification |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution reactions provide another versatile route to carboxylic acids and their derivatives. mdpi.combiosynth.com A common pathway involves the hydrolysis of a nitrile intermediate. This method is particularly useful when constructing quaternary carbon centers.

A plausible synthesis could start from tetrahydropyran-4-one. Reaction with benzylmagnesium bromide (a Grignard reagent) would form 4-benzyl-tetrahydropyran-4-ol. The tertiary alcohol can then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced by a cyanide nucleophile, such as sodium cyanide (NaCN), to yield 4-benzyl-oxane-4-carbonitrile.

This nitrile is a key intermediate that can be hydrolyzed to the target carboxylic acid under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions with heating. google.com The mechanism involves the nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate. nih.gov

Table 2: Nitrile Hydrolysis Pathway to this compound

| Step | Reactant(s) | Reagents | Product | General Conditions |

| 1. Grignard Addition | Tetrahydropyran-4-one | 1. Benzylmagnesium bromide 2. aq. NH₄Cl | 4-Benzyl-tetrahydropyran-4-ol | Anhydrous ether or THF |

| 2. Cyanation | 4-Benzyl-tetrahydropyran-4-ol | 1. TsCl, Pyridine 2. NaCN | 4-Benzyl-oxane-4-carbonitrile | DMSO, heat |

| 3. Hydrolysis | 4-Benzyl-oxane-4-carbonitrile | aq. H₂SO₄ or aq. NaOH | This compound | Heat |

Advanced Synthetic Strategies Applicable to Oxane Systems

Beyond classical methods, advanced synthetic strategies offer more efficient and novel approaches to constructing complex molecules like this compound. These methods often involve generating molecular complexity in a single step or utilizing highly selective catalysts.

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. chemicalbook.comgoogle.com While a specific MCR for this compound is not established, analogous reactions for synthesizing other heterocyclic systems can be considered.

Catalyst-Mediated Synthesis Techniques

Modern catalysis offers powerful tools for the synthesis of heterocyclic rings like oxanes. Transition-metal catalysts, in particular, can facilitate reactions under mild conditions with high selectivity. The intramolecular hydroalkoxylation of an alkenyl alcohol is a prime example, providing direct access to the tetrahydropyran core. organic-chemistry.org

A potential catalytic route to a precursor for this compound would start with a δ-hydroxy olefin that already contains the benzyl and ester groups. For example, a substrate like ethyl 2-benzyl-2-(prop-2-en-1-yl)malonate could be synthesized. This precursor, upon treatment with a suitable catalyst (e.g., based on platinum, gold, or cobalt), could undergo intramolecular hydroalkoxylation, where the hydroxyl group adds across the double bond to form the oxane ring directly. This method avoids harsh conditions and can exhibit high stereoselectivity, depending on the catalyst system employed. organic-chemistry.org Subsequent hydrolysis of the ester would yield the final product.

Table 3: Potential Catalyst-Mediated Oxane Ring Formation

| Reactant | Catalyst System | Product | Reaction Type |

| Acyclic δ-hydroxy olefin precursor | Platinum, Gold, or Lanthanide complexes | Substituted Oxane | Intramolecular Hydroalkoxylation |

| N-Allenyl Carbamates | Au(I) Catalyst | Cyclic Amines/Ethers | Intramolecular Hydroamination/Hydroalkoxylation |

| Tertiary 1,5-Diols | Cerium Ammonium (B1175870) Nitrate (CAN) | Tetrahydropyran derivatives | Oxidative Cyclization |

Solvent-Free and One-Pot Methodologies

The development of solvent-free and one-pot synthetic methods is a key area of green chemistry, aiming to reduce waste and improve efficiency. For the synthesis of oxetanes, including analogs of 4-benzyloxetane-4-carboxylic acid, these principles have been successfully applied.

One-pot Williamson etherification is a prominent strategy for forming the oxetane (B1205548) ring. acs.org This approach typically starts from a suitable 1,3-diol. For a 4,4-disubstituted oxetane, a precursor like 2-benzyl-2-(hydroxymethyl)propane-1,3-diol (B8661506) would be required. In a one-pot procedure, one of the primary alcohol groups can be selectively converted into a good leaving group, such as an iodide, through an Appel reaction, followed by in-situ base-mediated cyclization to form the oxetane ring. acs.org Mandal and co-workers reported a one-pot synthesis of various cyclic ethers, including oxetanes, using this Williamson etherification protocol, achieving good yields. acs.org

Another relevant approach involves the oxidative cyclization of Michael adducts. Fan and co-workers demonstrated a solvent-controlled synthesis of oxetane derivatives from the Michael adducts of malonates and chalcones. acs.org While this method leads to more complex structures, the principle of a one-pot cyclization mediated by reagents like iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu₄NI) is significant. acs.org Interestingly, conducting the reaction in an open-air system with water favored the formation of the oxetane product. acs.org

While truly solvent-free conditions for the synthesis of highly functionalized oxetanes are not extensively documented, solid-phase synthesis offers a related approach by anchoring substrates to a polymer resin, which simplifies purification and minimizes solvent use during the reaction work-up. Hailes and co-workers reported the solid-phase synthesis of 3,3-disubstituted oxetanes, where cyclization was achieved using potassium tert-butoxide (KOtBu), yielding better results than the corresponding solution-based synthesis. acs.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netarkat-usa.org This methodology is particularly beneficial for the synthesis of heterocyclic compounds.

While specific microwave-assisted syntheses for 4-benzyloxetane-4-carboxylic acid are not detailed in the literature, the principles can be extrapolated from related syntheses. For instance, the one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides has been efficiently performed under microwave irradiation. researchgate.netnih.gov Similarly, the synthesis of 2-oxazolines from carboxylic acids and aminoalcohols is significantly enhanced by microwave heating in an open-vessel mode, which facilitates the necessary dehydration step.

Applying this to oxetane synthesis, a potential microwave-assisted route to a precursor of 4-benzyloxetane-4-carboxylic acid could involve the cyclization of a suitable halo-alcohol. The intramolecular Williamson etherification step, which forms the C-O bond of the oxetane ring, could be accelerated by microwave heating. A study on the synthesis of nih.govorganic-chemistry.orgoxazine derivatives demonstrated that microwave assistance in a one-pot multicomponent reaction reduced reaction times, decreased the amount of solvent needed, and improved yields and purity. arkat-usa.org These enhancements suggest that microwave irradiation would be a valuable tool for optimizing the synthesis of 4,4-disubstituted oxetanes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Heterocycle | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted 1,3,4-Oxadiazole | Conventional | Hours | 87-91% | nih.gov |

| Microwave | Minutes | 90-95% | nih.gov | |

| 3,4-Dihydro-2H-benzo[b] nih.govorganic-chemistry.orgoxazine | Conventional | 10-12 hours | 75-85% | arkat-usa.org |

This table illustrates the general advantages of microwave-assisted synthesis in terms of reaction time and yield for related heterocyclic compounds, suggesting similar benefits could be realized for the synthesis of 4-benzyloxetane-4-carboxylic acid.

Stereoselective Synthesis Considerations

The synthesis of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. For a compound like 4-benzyloxetane-4-carboxylic acid, which does not have a chiral center on the ring itself (C4 is a quaternary carbon), stereoselectivity would be relevant if substituents on the benzyl group or other parts of the molecule create stereocenters. However, considering the synthesis of chiral oxetane analogs, several stereoselective methods are well-established.

An important strategy for enantioselective oxetane synthesis is the desymmetrization of prochiral or meso-substrates. For example, a chiral Brønsted acid catalyst can be used for the asymmetric desymmetrization of oxetanes through an intramolecular ring-opening by a tethered nucleophile, leading to products with excellent enantioselectivity. nsf.gov

Another approach involves the use of chiral starting materials derived from the chiral pool, such as sugars, to produce enantioenriched and diastereomerically defined oxetanes. acs.org For instance, the natural product oxetin (B1210499) and its stereoisomers were synthesized using a sugar as a chiral auxiliary. acs.org

Catalytic asymmetric methods are highly desirable. Soai et al. reported an early example of the enantioselective synthesis of 2-aryl-substituted oxetanes via the enantioselective reduction of a β-halo ketone using a chiral reducing agent, followed by a Williamson ether cyclization. acs.org More recently, organocatalysis has been employed for the asymmetric synthesis of spirocyclic oxetanes. nih.gov

For the synthesis of tetrasubstituted oxetanes, stereocontrol is also achievable. Bull and co-workers demonstrated that the rhodium-catalyzed O-H insertion into an enantioenriched alcohol followed by cyclization proceeds with complete retention of configuration, yielding enantioenriched oxetanes. nih.gov

Optimization of Synthetic Conditions for Improved Yields and Selectivity

Optimizing reaction conditions is a critical step in developing a robust and efficient synthesis. For the preparation of 4-benzyloxetane-4-carboxylic acid and its analogs, several parameters can be fine-tuned to maximize yield and selectivity.

Catalyst and Reagent Selection: The choice of catalyst and reagents is paramount. In the rhodium-catalyzed O-H insertion/C-C cyclization sequence for preparing substituted oxetanes, the leaving group on the alcohol precursor plays a crucial role. It was found that a bromide leaving group was more effective for the cyclization step than a tosylate. nih.gov In Williamson etherification-based cyclizations, the choice of base is important; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. acs.org

Solvent and Temperature: The reaction solvent can significantly influence the outcome. In the oxidative cyclization of Michael adducts, the use of an aqueous open-air system favored oxetane formation over cyclopropane (B1198618) formation. acs.org Temperature is another key variable. While some cyclizations proceed efficiently at room temperature or 0 °C, others may require elevated temperatures. nih.gov However, for strained rings like oxetanes, higher temperatures can also lead to decomposition or side reactions. acs.org

Reaction Concentration: The concentration of the reaction mixture can affect the rates of intra- versus intermolecular reactions. For intramolecular cyclizations to form oxetanes, relatively dilute conditions (e.g., 0.025 M) are often employed to favor the desired ring closure over polymerization or other intermolecular side reactions. nih.govrsc.org

Table 2: Optimization of Cyclization Conditions for Diethyl 2,2-Oxetanedicarboxylate Derivatives

| Entry | Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Diethyl 2-(2-bromoethoxy)malonate | NaH | DMF | 0 | 1 | 73 | nih.gov |

| 2 | Diethyl 2-(2-bromo-1-phenylethoxy)malonate | NaH | DMF | 25 | 16 | 78 | rsc.org |

| 3 | Diethyl 2-(2-bromo-1-(4-chlorophenyl)ethoxy)malonate | NaH | DMF | 25 | 16 | 85 | rsc.org |

This table highlights how variations in the precursor structure can necessitate adjustments in reaction time and temperature to achieve optimal yields, even when using the same base and solvent system. The synthesis of a 4-benzyl substituted oxetane (entry 4), an analog of the target compound, demonstrates the viability of this methodology with good yields under optimized conditions.

Chemical Reactivity and Derivatization of 4 Benzyloxane 4 Carboxylic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the most reactive site for many chemical modifications, enabling the formation of esters, amides, and other acid derivatives.

Esterification Reactions and Ester Derivatives

The conversion of 4-Benzyloxane-4-carboxylic acid into its corresponding esters is a fundamental transformation. This is typically achieved through Fischer esterification, a process that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

A variety of ester derivatives can be synthesized, including benzyl (B1604629) esters. The benzylation of carboxylic acids can also be achieved under vacuum conditions using p-toluenesulfonic acid as a catalyst, which offers a high-yield, solvent-free method with water as the only byproduct. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | p-Toluenesulfonic acid, Heat (vacuum) | Benzyl Ester |

This table illustrates common methods for the synthesis of esters from carboxylic acids.

Amidation Reactions and Amide Derivatives

The carboxylic acid group of this compound can be converted into an amide by reaction with an amine. Direct amidation can be challenging and often requires the use of coupling agents or activation of the carboxylic acid. One method involves the use of boron-based reagents, such as B(OCH₂CF₃)₃, which can facilitate the direct formation of amides from carboxylic acids and amines. nih.gov Another approach is to first convert the carboxylic acid into an ammonium (B1175870) salt by reacting it with ammonium carbonate. Subsequent heating of this salt leads to dehydration and the formation of the primary amide. libretexts.org

For the synthesis of substituted amides, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. youtube.com These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. youtube.com The reaction of 2-(4-aminophenyl)quinoline-4-carboxylic acid with acryloyl chloride in the presence of sodium bicarbonate is an example of forming an amide derivative. frontiersin.org

Table 2: Amidation Reaction Examples

| Reactant | Reagents | Product |

| Carboxylic Acid, Amine | B(OCH₂CF₃)₃, Heat | Amide |

| Carboxylic Acid | Ammonium Carbonate, Heat | Primary Amide |

| Carboxylic Acid, Amine | DCC | Substituted Amide |

| 2-(4-aminophenyl)quinoline-4-carboxylic acid | Acryloyl chloride, NaHCO₃ | 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid |

This table showcases various methods for the synthesis of amides from carboxylic acids.

Formation of Acyl Chlorides and Other Acid Derivatives

Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other compounds like esters and amides. athabascau.ca The conversion of a carboxylic acid to an acyl chloride is typically achieved by treating it with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uk

Thionyl chloride is a particularly useful reagent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. libretexts.orgyoutube.com The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion leads to the formation of the acyl chloride. youtube.comlibretexts.org Similarly, reacting a carboxylic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) can also yield the corresponding acyl chloride. researchgate.net

Reactions Involving the Oxane Heterocyclic Ring System

The oxane ring, being a saturated heterocycle, is generally stable and less reactive than the carboxylic acid functional group. Specific reactions targeting the oxane ring of this compound are not extensively documented in the provided search results. However, the general chemistry of oxanes suggests that under harsh conditions, such as strong acids and high temperatures, ring-opening reactions could potentially occur. The presence of the ether linkage within the oxane ring makes it susceptible to cleavage by strong acids.

Reactivity of the Benzyloxy Substituent

The benzyloxy group consists of a benzyl group attached to an oxygen atom. The benzyl group itself is relatively stable. However, the benzyl C-O bond can be cleaved under certain reductive conditions, such as catalytic hydrogenation. This process, known as debenzylation, would convert the benzyloxy group into a hydroxyl group.

Spectroscopic Characterization Methodologies for 4 Benzyloxane 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of 4-Benzyloxane-4-carboxylic acid is expected to reveal a series of distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm, a characteristic chemical shift for such functionalities. ijprajournal.com

The protons of the benzylic methylene (B1212753) group (Ar-CH₂-) would likely present as a singlet around 2.5-3.0 ppm, influenced by the adjacent aromatic ring and the quaternary carbon. The phenyl group protons would typically resonate in the aromatic region, between 7.2 and 7.4 ppm, exhibiting splitting patterns dependent on their substitution. The tetrahydropyran (B127337) ring protons are expected to show complex multiplets in the range of 1.5 to 4.0 ppm due to their diastereotopic nature and spin-spin coupling with neighboring protons. Protons on carbons adjacent to the oxygen atom will be shifted further downfield. ijprajournal.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (-CH₂-Ph) | 2.50 - 3.00 | Singlet |

| Tetrahydropyran (-CH₂-O-) | 3.50 - 4.00 | Multiplet |

| Tetrahydropyran (-CH₂-C-) | 1.50 - 2.00 | Multiplet |

Carbon-13 NMR (¹³C NMR)

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to be the most deshielded, with a chemical shift in the range of 175-185 ppm. ijprajournal.com The quaternary carbon of the tetrahydropyran ring, bonded to both the benzyl (B1604629) and carboxyl groups, would also appear significantly downfield.

The carbons of the phenyl group are expected to resonate in the 125-140 ppm region. The benzylic methylene carbon signal would likely be found around 40-50 ppm. The carbons of the tetrahydropyran ring would appear in the aliphatic region, with the carbons adjacent to the ring oxygen being more deshielded (typically 60-70 ppm) than the other ring carbons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 175 - 185 |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

| Tetrahydropyran (-C -COOH) | 40 - 50 |

| Benzylic (-C H₂-Ph) | 40 - 50 |

| Tetrahydropyran (-C H₂-O-) | 60 - 70 |

| Tetrahydropyran (-C H₂-C-) | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, which is particularly useful for tracing the spin systems within the tetrahydropyran ring and confirming the connectivity of the aliphatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental composition, which serves as a powerful confirmation of the molecular formula. For instance, the deprotonated molecule [M-H]⁻ is often observed in negative ion mode electrospray ionization (ESI). google.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion, typically the molecular ion or a prominent fragment ion, which is then subjected to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.

A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid moiety (45 Da). youtube.comorganic-chemistry.org The benzylic group can be lost as a benzyl radical (91 Da) or a benzyl cation. The tetrahydropyran ring can undergo ring-opening reactions followed by further fragmentation. The analysis of these fragmentation patterns in an MS/MS experiment allows for the detailed structural confirmation of the molecule. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment | Neutral Loss |

| [M - H₂O] | Loss of water | 18 Da |

| [M - CO₂] | Decarboxylation | 44 Da |

| [M - COOH] | Loss of carboxylic acid group | 45 Da |

| [M - C₇H₇] | Loss of benzyl group | 91 Da |

| 91 | Benzyl cation | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that are indicative of its core functional groups: the carboxylic acid and the benzyl ether moieties. The most distinctive feature of a carboxylic acid in an IR spectrum is the very broad absorption band arising from the O-H stretching vibration of the carboxyl group. orgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state and in concentrated solutions. orgchemboulder.com This O-H stretch is generally observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com

Another key absorption is the C=O (carbonyl) stretch of the carboxylic acid, which is typically a strong and sharp band. orgchemboulder.com For a saturated carboxylic acid, this band appears in the range of 1760-1690 cm⁻¹. orgchemboulder.com The presence of the benzyloxy group, which includes an aromatic ring, may lead to conjugation effects that could slightly lower this frequency. spectroscopyonline.com The IR spectrum will also display C-O stretching vibrations. One is associated with the carboxylic acid, appearing in the 1320-1210 cm⁻¹ region, and another is from the ether linkage of the benzyloxy group. orgchemboulder.com

The aromatic and aliphatic C-H stretching vibrations are also expected. The aromatic C-H stretches from the benzyl group typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxetane (B1205548) ring and the methylene bridge of the benzyl group will be observed just below 3000 cm⁻¹. orgchemboulder.com Characteristic out-of-plane bending vibrations for the substituted benzene (B151609) ring are also anticipated in the fingerprint region of the spectrum. libretexts.org

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |

| Ether | C-O Stretch | ~1250 | Strong |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium, Broad |

X-ray Crystallography for Solid-State Structure Determination

While IR spectroscopy provides information about the functional groups present, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Although the specific crystal structure of this compound is not publicly available, the crystallographic data of a closely related analogue, 4-(benzyloxy)benzoic acid, provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov In the crystal structure of 4-(benzyloxy)benzoic acid, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. nih.gov This is a very common and stable arrangement for carboxylic acids in the solid state. nih.gov

Crystallographic Data for the Analogue 4-(Benzyloxy)benzoic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.9739 (3) |

| b (Å) | 5.0632 (1) |

| c (Å) | 18.7301 (5) |

| α (°) | 90 |

| β (°) | 98.432 (1) |

| γ (°) | 90 |

| Volume (ų) | 1123.49 (5) |

| Z | 4 |

| Hydrogen Bond (O-H...O) Distance (Å) | ~1.94 |

| Hydrogen Bond (O-H...O) Angle (°) | 176 |

| Dihedral Angle between Aromatic Rings (°) | 39.76 (9) |

Computational and Theoretical Studies on 4 Benzyloxane 4 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the geometric and electronic properties of molecules at the atomic level. These in silico approaches are crucial for predicting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. acs.org It is widely employed for its balance of accuracy and computational cost, making it suitable for relatively large molecules. acs.org

In a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a structurally analogous compound, researchers utilized DFT calculations at the B3LYP/6–311+G(d,p) level to optimize the molecular structure. nih.gov This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular geometry. The calculated bond lengths and angles were then compared with experimental data from X-ray diffraction to validate the computational model. nih.gov

DFT is also used to determine key electronic properties. For the benzyloxy biphenyl (B1667301) carboxylic acid derivative, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For the aforementioned compound, this gap was calculated to be 4.3337 eV. nih.gov A smaller gap generally implies higher reactivity. Analysis of the orbitals showed that the HOMO's electron density was concentrated on the biphenyl rings and the benzyloxy oxygen atom, while the LUMO's density was primarily on the benzoic acid portion. nih.gov

| Compound Type | Functional | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| Benzyloxy Biphenyl Carboxylic Acid | B3LYP | 6–311+G(d,p) | Optimized Geometry, HOMO-LUMO Gap | nih.gov |

| Anthranilic Acid Derivatives | B3LYP | 6-311G | Quantum Chemical Descriptors (Hardness, Electronegativity) | acs.org |

| 2-Thiophene Carboxylic Acid Derivatives | - | 6-311G(d,p) | Optimized Geometry, Molecular Orbital Energies | mdpi.com |

Most flexible molecules, including those with ether linkages and rotatable bonds like 4-Benzyloxane-4-carboxylic acid, can exist in multiple spatial arrangements known as conformers. Identifying the lowest-energy conformer is essential, as it typically represents the most populated and experimentally relevant structure.

Energy minimization, an integral part of DFT calculations, is the process of finding this most stable conformer. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the study of its crystal structure revealed specific dihedral angles between the aromatic rings. nih.gov For instance, the dihedral angle between the adjacent rings of the biphenyl group was 26.09 (4)°, while the angle involving the benzyloxy group was significantly larger. nih.gov Such computational predictions of torsion angles are crucial for understanding the molecule's three-dimensional shape and how it might interact with biological targets. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net In a study on 1,2,3-triazole-4-carboxylic acids, researchers compared experimental ¹H and ¹³C NMR spectra with values calculated using the GIAO method at a specific level of theory (mPW1PW91/6-311+G(2d,p)//B3LYP/6-311+G(2d,p)), finding good agreement between the two. researchgate.net This process helps in the unambiguous assignment of signals in experimental spectra.

Similarly, DFT calculations can predict vibrational frequencies for Infrared (IR) and Raman spectroscopy. For a quinoline (B57606) carboxylic acid derivative, DFT calculations were used to compute the vibrational spectrum. researchgate.net The predicted frequencies for characteristic functional groups, such as the C=O stretching of the carboxylic acid (expected in the 1600-1700 cm⁻¹ region) and N-H stretching, were assigned based on the Potential Energy Distribution (PED). researchgate.net These theoretical spectra serve as a valuable reference for interpreting experimental IR and Raman data. mdpi.comresearchgate.net

| Spectroscopy Type | Computational Method | Studied Compound Class | Reference |

|---|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | 1,2,3-Triazole-4-carboxylic acids | researchgate.net |

| IR & Raman | DFT (B3LYP) with PED analysis | Quinoline Carboxylic Acid Derivatives | researchgate.net |

Computational Insights into Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire energy profile, including reactants, transition states, and products. This provides insights into reaction feasibility, rates, and the effects of catalysts.

For instance, the mechanism of acid-catalyzed esterification, a fundamental reaction of carboxylic acids, has been described using DFT. researchgate.net These studies investigate the formation of key intermediates and transition structures, often involving cyclic arrangements that facilitate the reaction. researchgate.net Computational work on the esterification of palmitic acid with methanol (B129727) showed that the presence of a water molecule significantly increases the reaction's energy barrier from 100.1 kJ/mol to 148.9 kJ/mol, thereby hindering the reaction. nih.govscispace.com However, the introduction of a catalyst was shown computationally to lower this barrier, promoting the reaction. nih.govscispace.com

Similarly, the hydrogenation of carboxylic acids has been investigated theoretically. A DFT study on a ruthenium-catalyzed hydrogenation proposed a mechanism involving two distinct cycles: the hydrogenation of the acid to an aldehyde, followed by the hydrogenation of the aldehyde to an alcohol. nih.gov The calculations highlighted the role of the carboxylic acid itself as a proton source and showed how noncovalent interactions, like hydrogen bonding between the catalyst's ligand and the substrate, can stabilize the transition state and promote the reaction. nih.gov These principles would be directly applicable to understanding the potential reactions of this compound.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Understanding how a molecule interacts with its environment—be it solvent molecules, other solutes, or a biological receptor—is key to predicting its physical properties and biological activity.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in crystal structures. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this analysis revealed that the crystal packing is dominated by H···H (39.7%), H···C (39.0%), and H···O (18.0%) contacts. nih.gov Energy framework calculations further showed that dispersion forces were the most significant contributors to the stabilization of the crystal lattice. nih.gov

Molecular docking is another critical modeling technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method was used to study the interaction of the benzyloxy biphenyl carboxylic acid derivative with the SARS-CoV-2 Omicron variant protein, providing insights into its potential as an inhibitor. nih.gov

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, offering a dynamic view of intermolecular interactions. researchgate.net MD simulations can be used to calculate properties like the solubility parameter, which helps in the rational selection of excipients for pharmaceutical formulations. researchgate.net

Structure-Activity Relationship (SAR) and Ligand Design Principles (Computational aspects)

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. Computational methods are central to modern SAR.

By analyzing a series of related compounds, computational models can identify the key structural features required for activity. For example, in a study of quinoxaline (B1680401) derivatives, SAR analysis showed that electron-releasing groups (like -OCH₃) were essential for anticancer activity, while electron-withdrawing groups (like -F or -Cl) diminished it. researchgate.net Similarly, studies on antimalarial quinolones found that the presence of the 3-carboxylic acid group was crucial for activity and solubility. scispace.com

These insights are fundamental to ligand design. Computational SAR helps build pharmacophore models, which are 3D representations of the essential steric and electronic features necessary for biological activity. These models then guide the design of new, more potent, and selective molecules. For instance, after identifying that a tert-butoxycarbonyl group improved the antibacterial activity of 2-arylthiazolidine-4-carboxylic acid derivatives, researchers could rationally design new analogs with even better properties. nih.gov The process often involves iterative cycles of computational design, chemical synthesis, and biological testing to optimize lead compounds.

Advanced Research Applications and Future Directions for 4 Benzyloxane 4 Carboxylic Acid Derivatives

Role as a Versatile Synthetic Intermediate

The structure of 4-Benzyloxane-4-carboxylic acid makes it an attractive starting point for the synthesis of more complex molecules. Its carboxylic acid group serves as a reliable chemical handle for a wide array of transformations, while the oxane and benzyl (B1604629) groups provide a specific three-dimensional architecture.

Building Block for Novel Heterocyclic Compounds

Carboxylic acids and their derivatives are fundamental precursors in the synthesis of heterocyclic compounds, a class of molecules prevalent in pharmaceuticals and functional materials. beilstein-journals.orgyoutube.com The carboxylic acid moiety can be readily converted into esters, amides, or acid halides, which can then participate in intramolecular or intermolecular cyclization reactions to form new ring systems. youtube.comresearchgate.net

For instance, synthetic strategies used to produce quinoline-4-carboxylic acids, which involve reactions between isatin (B1672199) and compounds with active methylene (B1212753) groups, showcase how a carboxylic acid function is integral to the final heterocyclic structure. researchgate.net Similarly, the synthesis of novel 4-pyranone derivatives has been accomplished using related starting materials. nih.gov Following these established principles, this compound could be employed as a foundational building block. Its oxane ring could be a pre-formed structural element in a larger heterocyclic system, and its carboxylic group could be used to build adjacent rings, leading to novel fused or spirocyclic scaffolds with potential biological activities.

Precursor for Complex Organic Architectures

The synthesis of intricate molecular structures often relies on precursors that offer both robust functionality for chemical reactions and a defined stereochemical and conformational profile. This compound fits this description, making it a promising precursor for complex organic architectures. Its utility can be compared to other functionalized carboxylic acids, such as the protected catechol precursor 2,2-diphenyl-benzo bldpharm.comresearchgate.netdioxole-4-carboxylic acid pentafluorophenyl ester, which is used in the synthesis of siderophore vectors for "Trojan horse" antibiotic strategies. rsc.org

In a similar vein, the carboxylic acid group of this compound can be activated and coupled with amines, alcohols, or other nucleophiles to construct larger molecules. The benzyl group can be modified or removed at different stages of a synthetic sequence, adding another layer of strategic flexibility. This approach is analogous to the use of 4-hydroxybenzoic acid as a platform intermediate for a range of value-added products in the cosmetic and pharmaceutical industries. researchgate.net The defined structure of the oxane ring could serve to orient appended molecular fragments in a predictable manner, which is critical for designing molecules with specific binding or self-assembly properties.

Potential in Materials Science and Polymer Chemistry

The unique structural attributes of this compound derivatives also position them as valuable components in the development of new materials, from porous crystalline frameworks to functionalized nanomaterials.

Ligand in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. bldpharm.com Carboxylic acids are among the most common and effective organic linkers used for synthesizing MOFs due to their ability to form strong, stable coordination bonds with metal ions. bldpharm.comresearchgate.net The geometry and length of the carboxylic acid ligand play a crucial role in determining the pore size, surface area, and ultimate properties of the resulting MOF. nih.gov

While multicarboxylic acids like terephthalic acid or 4,4′-biphenyl dicarboxylic acid (BPDC) are often used to create extended, stable frameworks, the use of monocarboxylic acids can act as modulators or terminating agents, controlling crystal growth and morphology. bldpharm.comnih.gov this compound, as a monofunctional ligand, could be used to:

Modulate Framework Topology: By competing for coordination sites, it could influence the final structure and dimensionality of MOFs built with polycarboxylate linkers.

Functionalize Pore Surfaces: Incorporating this ligand could introduce the oxane and benzyl groups into the pores of a MOF, tuning the surface chemistry for selective adsorption or separation of specific molecules.

Create Novel Structures: Its unique bulk and flexibility, compared to more common rigid ligands, could lead to the formation of new and unusual framework topologies. bldpharm.com

The potential for this molecule is underscored by the extensive research into ligands for Zr(IV) and Ce(IV)-based MOFs, where the choice of carboxylate ligand is key to achieving desired thermal stability and functionality. researchgate.net

| Application Area | Relevant Structural Feature | Potential Role of this compound | Reference Principle |

|---|---|---|---|

| Heterocycle Synthesis | Carboxylic Acid Group | Serves as a reactive handle for cyclization reactions. | Synthesis of quinolines and pyranones. researchgate.netnih.gov |

| Complex Architectures | Oxane Ring and Benzyl Group | Provides a defined 3D scaffold and modifiable periphery. | Use of protected catechol precursors. rsc.org |

| Metal-Organic Frameworks | Carboxylate Functionality | Acts as a modulating ligand to control MOF structure and functionalize pores. | Carboxylic acids as MOF linkers. bldpharm.comnih.gov |

| Nanomaterial Functionalization | Carboxylic Acid Anchor | Covalently attaches to nanoparticle surfaces to modify properties. | Modification of magnetic nanoparticles. nih.gov |

Functionalization of Nanomaterials (e.g., carbon nanotubes)

The surface modification of nanomaterials is essential for their application in fields ranging from biomedicine to electronics. Carboxylic acids are widely used to functionalize nanoparticles, providing a covalent attachment point to their surfaces. semanticscholar.org This process can enhance solubility, biocompatibility, and introduce new functionalities.

For example, magnetic iron oxide nanoparticles have been functionalized with a carboxylic acid-containing molecule (ciprofloxacin) to create an efficient adsorbent for removing pollutants from water. nih.gov The carboxylic acid group forms a stable bond with the nanoparticle's surface, while the rest of the molecule imparts the desired functionality. nih.gov Similarly, commercially available magnetic nanoparticles are often coated with a polymer displaying carboxylic acid groups, which allows for easy conjugation to proteins or peptides via amide bond formation. imagionbiosystems.com

Following this established methodology, this compound could be used to functionalize a variety of nanomaterials:

Carbon Nanotubes (CNTs): The carboxylic acid can react with oxidized sites on CNTs to form ester or amide linkages, improving their dispersion in solvents and providing a platform for further modification. researchgate.net

Magnetic Nanoparticles: It could be used to create custom surface coatings, where the benzyl and oxane groups would alter the surface hydrophobicity and interaction profile of the nanoparticles. nih.gov

Metal Oxide Nanoparticles: The acid group can anchor the molecule to surfaces like alumina (B75360) or titania, creating an organic corona that changes the material's properties. semanticscholar.org

Catalytic Applications and Catalyst Design

While this compound is not itself a catalyst, its derivatives hold potential in the design of new catalytic systems. The primary route for this application is through its incorporation into larger, catalytically active structures. As discussed, MOFs can possess significant catalytic activity, often stemming from either the metal nodes or functional groups on the organic linkers. bldpharm.comresearchgate.net By using a derivative of this compound as a ligand, it may be possible to fine-tune the steric and electronic environment of the catalytic sites within a MOF, thereby influencing the activity and selectivity of the catalyst.

Furthermore, the carboxylic acid or other functional groups introduced via the benzyl moiety could act as chelating sites for catalytically active metal ions, creating well-defined, site-isolated catalysts on a molecular or material scaffold. This approach allows for the design of catalysts where the ligand structure plays a direct role in the catalytic cycle.

Future Research Directions in Synthetic Methodology Development

The development of novel and efficient synthetic methods for preparing functionalized oxane rings, including those bearing carboxylic acid groups, is a primary focus of current research. Future advancements are anticipated to concentrate on enhancing stereoselectivity, atom economy, and functional group tolerance.

One of the most promising future directions is the continued development of catalytic C-H functionalization . This strategy allows for the direct introduction of functional groups onto the oxane ring without the need for pre-functionalized starting materials. Dirhodium tetracarboxylates, for instance, have shown significant promise as catalysts for C-H insertion reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control. nih.gov Research is expected to focus on expanding the scope of these reactions to a wider range of substrates and achieving higher levels of regioselectivity and stereoselectivity. For example, metal-free photocatalytic methods are emerging for the selective activation of α-C–H bonds in cyclic ethers like tetrahydrofuran, a strategy that could be adapted for oxanes. rsc.org

Another key area is the advancement of stereoselective cyclization reactions . The creation of polysubstituted tetrahydropyrans with well-defined stereochemistry is critical for their application in medicinal chemistry. Future research will likely involve the design of new chiral catalysts and organocatalytic systems to control the stereochemical outcome of reactions such as intramolecular oxa-Michael additions and hetero-Diels-Alder reactions. researchgate.net For instance, palladium-catalyzed oxidative Heck redox-relay strategies are being developed to synthesize 2,6-trans-tetrahydropyrans with excellent stereoselectivity from simple starting materials. acs.org

The synthesis of spirocyclic oxanes , where a carbon of the oxane ring is part of another ring system, is also a burgeoning field. rsc.orgnih.gov These structures are of great interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes. Future methodologies will likely focus on developing more efficient ways to construct these complex architectures, such as through advanced iodocyclization or phase-transfer catalysis. rsc.orgresearchgate.net

Below is a table summarizing some promising synthetic strategies for oxane derivatives:

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Direct insertion of functional groups into the C-H bonds of the oxane ring using transition metal or photoredox catalysts. nih.govrsc.orgyoutube.com | High atom economy, use of simple starting materials. | Improving site-selectivity, expanding substrate scope, developing enantioselective versions. |

| Stereoselective Cyclization | Intramolecular reactions to form the tetrahydropyran (B127337) ring with precise control over the orientation of substituents. researchgate.netacs.org | Access to complex stereoisomers, crucial for biological activity. | Design of new chiral catalysts, development of cascade reactions. |

| Spirocycle Synthesis | Construction of bicyclic systems where one atom is common to both the oxane ring and another ring. rsc.orgnih.govresearchgate.net | Creation of novel 3D scaffolds for drug discovery, improved physicochemical properties. | Efficient construction of complex spiro-architectures, diversification of the second ring system. |

Emerging Trends and Challenges in Oxane-Carboxylic Acid Research

The research landscape for oxane-carboxylic acids is shaped by both exciting new trends and persistent challenges that drive innovation.

An overarching trend is the increasing use of oxane derivatives as bioisosteres in medicinal chemistry. The oxane ring can be used to replace other groups in known drugs to improve properties such as solubility, metabolic stability, and cell permeability. rsc.orgnih.gov For example, the incorporation of an oxygen atom into a spirocyclic framework has been shown to dramatically improve water solubility. rsc.org This trend fuels the demand for a diverse toolbox of functionalized oxane building blocks, including those with carboxylic acid handles for further chemical modification.

The development of "click chemistry" approaches for the synthesis and modification of complex molecules is another significant trend. researchgate.netrjptonline.org While not specific to oxanes, these highly efficient and selective reactions are increasingly being applied to the synthesis of complex heterocyclic systems for drug discovery. Future work will likely see the integration of oxane-carboxylic acid derivatives into click chemistry-based drug development platforms.

Despite these promising trends, several challenges remain. A primary challenge is the stereocontrolled synthesis of highly substituted oxanes . Creating multiple stereocenters on the tetrahydropyran ring with specific relative and absolute configurations remains a difficult task. acs.org While many methods exist, they often require complex multi-step syntheses.

Another significant challenge is the functionalization of the oxane ring at specific positions . While C-H activation shows promise, achieving selectivity between different C-H bonds (e.g., C2 vs. C3 vs. C4) is a major hurdle that needs to be overcome for these methods to be broadly applicable. researchgate.net For 4,4-disubstituted oxanes, such as the titular this compound, creating the quaternary center at the C4 position is a non-trivial synthetic challenge that requires specialized methods.

The table below outlines some of the key trends and challenges in the field:

| Aspect | Description | Implications for Research |

| Trend: Bioisosterism | Using the oxane motif to replace other functional groups to enhance drug-like properties. rsc.orgnih.gov | Increased demand for a diverse library of functionalized oxane building blocks. |

| Trend: Click Chemistry Integration | Application of highly efficient and orthogonal "click" reactions for the synthesis and conjugation of oxane-containing molecules. researchgate.netrjptonline.org | Development of oxane-carboxylic acids with functionalities amenable to click reactions (e.g., azides, alkynes). |

| Challenge: Stereocontrol | Achieving precise control over the 3D arrangement of atoms in highly substituted oxanes. acs.org | Focus on developing new asymmetric catalytic methods and improving existing stereoselective reactions. |

| Challenge: Regioselective Functionalization | Introducing functional groups at specific positions on the oxane ring. researchgate.net | Research into site-selective C-H activation and other directed functionalization strategies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.